4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide is an organic compound that features a nitro group, a sulfonamide group, and a thian-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of benzene derivatives, followed by sulfonation and subsequent reactions to introduce the thian-3-yl group. The nitration process often requires concentrated nitric acid and sulfuric acid as catalysts . The sulfonation step involves the use of sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitrobenzene derivatives, while sulfonation produces sulfonated benzene compounds .
Wissenschaftliche Forschungsanwendungen
4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzenesulfonamide: Similar structure but lacks the thian-3-yl group.
4-Nitrobenzenamine: Contains an amino group instead of a sulfonamide group.
4-Nitrobenzoic Acid: Features a carboxylic acid group instead of a sulfonamide group.
Uniqueness
4-Nitro-N-(4-oxothian-3-yl)benzene-1-sulfonamide is unique due to the presence of the thian-3-yl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65961-15-1 |
---|---|
Molekularformel |
C11H12N2O5S2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-nitro-N-(4-oxothian-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O5S2/c14-11-5-6-19-7-10(11)12-20(17,18)9-3-1-8(2-4-9)13(15)16/h1-4,10,12H,5-7H2 |
InChI-Schlüssel |
OKVAXDTUPNMOPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(C1=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.